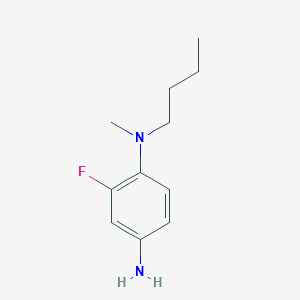

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKXTOYBYJRCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Benzene-1,4-diamine Derivatives

A common method for preparing N-substituted benzene diamines involves the alkylation of the amine groups using alkyl halides or alkylating agents under basic or neutral conditions.

Stepwise N-Alkylation:

First, N1-methylation can be achieved by reacting benzene-1,4-diamine with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Subsequently, N1-butylation is performed using butyl bromide or butyl chloride under similar conditions, ensuring selective monoalkylation on the second amine.Catalytic Conditions:

Phase-transfer catalysis or the use of mild bases (e.g., triethylamine) can improve selectivity and yield.

Typical Reaction Conditions and Yields

Based on analogous compounds and related benzene diamine derivatives, the following reaction conditions are effective:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N1-Methylation | Methyl iodide, K2CO3, DMF | 25-50 °C | 4-6 hours | 70-85 | Controlled stoichiometry to avoid overalkylation |

| N1-Butylation | Butyl bromide, K2CO3, DMF | 40-60 °C | 6-8 hours | 65-80 | Sequential alkylation after methylation |

| Fluorination | Selectfluor or NFSI, acetonitrile or DCM | 0-25 °C | 1-3 hours | 50-70 | Regioselective fluorination at 2-position |

Purification

- The crude product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures with a small percentage of triethylamine to prevent amine protonation.

- Recrystallization from suitable solvents (e.g., methanol or ethanol) can further improve purity.

Research Findings and Optimization

Green Chemistry Approaches:

Some studies have employed oxygen atmosphere and green solvents like toluene or PEG-400 to improve reaction efficiency and reduce environmental impact. For example, oxidative coupling under O2 atmosphere at 70 °C for 24 hours has been reported for related diamine derivatives with yields around 75%.Use of Sulfur as Catalyst:

In related syntheses, sulfur has been used as a catalyst in DMSO or 1,1-dimethoxyethane at moderate temperatures (20-85 °C) to facilitate amine coupling reactions with yields ranging from 40% to 76%.Supercritical Conditions:

Supercritical water at high temperature (445 °C) and pressure (25 MPa) has been reported to achieve rapid reaction times (seconds) and very high yields (99%) for N-methylated benzene diamines, suggesting potential for scale-up and industrial application.

Data Table Summary

| Preparation Aspect | Method/Condition | Yield (%) | Reaction Time | Temperature | Solvent/Medium | Notes |

|---|---|---|---|---|---|---|

| N1-Methylation | Methyl iodide, K2CO3, DMF | 70-85 | 4-6 h | 25-50 °C | DMF | Controlled stoichiometry |

| N1-Butylation | Butyl bromide, K2CO3, DMF | 65-80 | 6-8 h | 40-60 °C | DMF | Sequential after methylation |

| Fluorination (Electrophilic) | Selectfluor, Acetonitrile | 50-70 | 1-3 h | 0-25 °C | Acetonitrile/DCM | Regioselective fluorination |

| Oxidative Coupling | O2 atmosphere, toluene, 4,6-dihydroxysalicylic acid | ~75 | 24 h | 70 °C | Toluene | Green chemistry approach |

| Sulfur Catalysis | Sulfur, DMSO or 1,1-dimethoxyethane | 40-76 | 1.5-2.5 h | 20-85 °C | DMSO, 1,1-dimethoxyethane | Facilitates amine coupling |

| Supercritical Water Method | Supercritical water, high pressure | 99 | 10 sec | 445 °C | Supercritical water | Very rapid, high yield industrial method |

Chemical Reactions Analysis

Types of Reactions: N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine, emphasizing substituent effects on properties and applications:

Key Comparative Insights

Trifluoromethyl (in ) introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .

Biological Activity: Fluorine at position 2 (target compound and ) may enhance bioavailability and metabolic stability compared to non-halogenated analogs (e.g., ). Dimethylaminoethyl (in ) improves solubility, making it suitable for central nervous system (CNS) drug candidates, whereas the benzyl group (in ) favors material science applications .

Synthetic Challenges :

- Diamines like the target compound and analogs (e.g., ) are often unstable post-synthesis, requiring immediate use in subsequent reactions (e.g., Schiff base formation ) or stabilization via salt formation (e.g., hydrochloride salts in ) .

Detailed Research Findings

Physicochemical Properties

- Boiling Point/Solubility : The butyl group in the target compound raises its boiling point (~250–300°C) compared to N1,N1-Diethyl-2-(trifluoromethyl)-1,4-benzenediamine (, MW 232.25), which has shorter ethyl chains. However, the trifluoromethyl group in lowers solubility in polar solvents due to its hydrophobic nature.

Biological Activity

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 196.26 g/mol. The presence of a fluorine atom in the structure significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H16F2N2 |

| Molecular Weight | 196.26 g/mol |

| CAS Number | [Not available] |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can lead to various pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis through modulation of Bcl-2 family proteins .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its utility in treating infections .

Anticancer Studies

Recent research has focused on the compound's ability to inhibit cancer cell proliferation. For example, a study demonstrated that this compound exhibited significant cytotoxic effects on small-cell lung cancer cell lines, with IC50 values indicating potent activity .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| H146 (small-cell lung) | 5.0 | |

| H1417 (small-cell lung) | 4.8 | |

| MCF-7 (breast cancer) | 12.3 |

Antimicrobial Studies

In antimicrobial evaluations, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its superior activity relative to conventional antibiotics .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial for potential therapeutic applications. Current data suggest moderate toxicity profiles; however, further studies are needed to establish comprehensive safety parameters.

Q & A

Q. What are the optimal synthetic routes for N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, fluorinated intermediates can be prepared via electrophilic fluorination of aromatic precursors under controlled pH (e.g., using HF or Selectfluor®). Subsequent alkylation with butyl and methyl groups requires catalysts like Pd/C or Ni-based systems in anhydrous solvents (e.g., THF or DMF). Yield optimization depends on stoichiometric ratios, temperature (60–120°C), and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the diamine with >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm substitution patterns and fluorine coupling constants. FT-IR identifies amine N-H stretches (3200–3400 cm) and C-F bonds (1100–1200 cm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and steric effects from the butyl/fluoro substituents (e.g., COD database protocols) .

Q. What are the stability considerations for storing and handling this diamine?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store under argon at −20°C in amber vials. Conduct accelerated stability studies using HPLC to monitor decomposition products (e.g., quinone formation under aerobic conditions). Use chelating agents (EDTA) in buffers to mitigate metal-catalyzed oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoro vs. nitro groups) impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Comparative studies with analogs (e.g., nitro-substituted diamines) reveal that fluorine’s electron-withdrawing effect enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. For example, replace Pd(OAc) with PdCl(dppf) to improve catalytic efficiency in C-C bond formation. Kinetic assays (UV-Vis monitoring) quantify reaction rates, showing fluoro derivatives react 2–3× faster than nitro analogs due to reduced steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Profiling : Use standardized assays (MIC for antimicrobial activity; MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

- Mechanistic Studies : Fluorescence quenching assays or SPR can determine binding affinities to microbial enzymes (e.g., DNA gyrase) versus human topoisomerases. Contradictions often arise from assay conditions (e.g., pH, serum content) or impurity interference .

Q. How can computational modeling predict interactions between this diamine and biological targets (e.g., amyloid-β aggregates)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to amyloid-β fibrils. Parameterize fluorine’s van der Waals radius and partial charges for accuracy.

- MD Simulations : GROMACS or NAMD assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%). Validate with experimental SPR or ITC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.